Bi-linderone
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Overview
Description
Bi-linderone is a highly modified dimer of methyl-linderone, isolated from the traditional Chinese medicinal plant Lindera aggregata . This compound features a unique spirocyclopentenedione-containing carbon skeleton and has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bi-linderone can be synthesized through various methods, including the Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . The preparation of the key precursor, methyllinderone, is a necessary step in these synthetic routes . The thermal isomerization of linderaspirone A into this compound has also been discovered, providing clues to the biosynthetic pathway for this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Bi-linderone undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include dimethyl squarate, anhydrous tetrahydrofuran, and sodium methoxide . The reactions often require specific conditions such as low temperatures and anhydrous environments .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives and isomers, such as linderaspirone A and demethoxy-bi-linderone .
Scientific Research Applications
Bi-linderone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown significant anti-inflammatory and anti-neuroinflammatory activities in lipopolysaccharide-induced BV2 microglia and RAW264.7 macrophage cells . Additionally, this compound has demonstrated potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Its activity against glucosamine-induced insulin resistance also highlights its potential in diabetes research .
Mechanism of Action
The mechanism of action of bi-linderone involves its interaction with various molecular targets and pathways. It inhibits the production of prostaglandin E2, tumor necrosis factor-α, and interleukin-6, which are pro-inflammatory mediators . This compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, as well as the activation of nuclear factor κB . These actions contribute to its anti-inflammatory and anti-neuroinflammatory effects.
Comparison with Similar Compounds
Bi-linderone is unique due to its spirocyclopentenedione-containing carbon skeleton. Similar compounds include linderaspirone A and demethoxy-bi-linderone, which also exhibit significant biological activities . Compared to these compounds, this compound has shown distinct anti-inflammatory and anti-neuroinflammatory properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C34H32O10 |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(6R,9R,10S)-9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |
InChI |
InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3/t20-,22+,24-/m1/s1 |
InChI Key |
LCIXMPUYUMOMIA-JCTONOIOSA-N |
Isomeric SMILES |
COC1=C[C@@H](C2([C@@H]([C@H]1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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